L-I-OddU -

L-I-OddU

Catalog Number: EVT-1557180
CAS Number:
Molecular Formula: C8H9IN2O5
Molecular Weight: 340.07 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods of Synthesis

The synthesis of L-I-OddU involves several intricate steps, primarily beginning with the reduction of L-Gulono-gamma-lactone using diisobutylaluminum hydride (DIBAL). This process is crucial as it sets the foundation for forming the dioxolane structure characteristic of L-I-OddU. The detailed synthesis pathway includes:

  1. Reduction Step: Utilizing DIBAL to convert L-Gulono-gamma-lactone into a more reactive intermediate.
  2. Formation of Dioxolane: Subsequent reactions lead to the formation of the dioxolane ring, which is essential for the compound's biological activity.
  3. Iodination: The introduction of iodine into the structure, which enhances its antiviral properties.

These steps require careful control of reaction conditions to ensure high yields and purity of the final product .

Molecular Structure Analysis

Structure and Data

L-I-OddU features a complex molecular structure that can be represented by its canonical SMILES notation: COC1=CC=C(C=C1)CN2C=NC3=C2N=CN=C4C3=NC(=O)N4CC5=CC=C(C=C5)OC. The structure includes multiple aromatic rings and a dioxolane moiety, contributing to its stability and reactivity .

Key structural data:

  • Molecular Formula: C23H20N6O3C_{23}H_{20}N_{6}O_{3}
  • Molecular Weight: 428.4 g/mol
  • InChI: InChI=1S/C23H20N6O3/c1-17-8-6-15(7-9-17)12-25-22(27)26-19(24)18(25)10-14(11-20(18)28-2)21(29-3)30-4/h6-11,17H,12-13H2,1-5H3,(H,24,26)(H,27,29)(H,30,4) .
Chemical Reactions Analysis

Reactions and Technical Details

L-I-OddU exhibits potent antiviral activity through its mechanism of action against EBV. It primarily works by inhibiting the viral DNA synthesis and protein production necessary for viral replication. The compound has shown effectiveness with a 50% effective concentration (EC50) as low as 0.03 µM while maintaining low cytotoxicity levels (CC50 = 1000 nM), making it a promising candidate for therapeutic applications .

Mechanism of Action

The mechanism by which L-I-OddU exerts its antiviral effects involves several key processes:

  1. Inhibition of Viral Replication: L-I-OddU interferes with the replication cycle of EBV by targeting specific enzymes involved in DNA synthesis.
  2. Suppression of Protein Synthesis: The compound also inhibits the synthesis of viral proteins, further reducing viral load within infected cells.

This dual action makes L-I-OddU particularly effective in controlling EBV infections .

Physical and Chemical Properties Analysis

Physical Properties

L-I-OddU is characterized by its solid state at room temperature with good solubility in organic solvents. Its physical properties include:

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and other organic solvents.

Chemical Properties

The chemical properties are defined by its reactivity and stability under various conditions:

  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with nucleophiles due to the presence of electrophilic centers in its structure.

These properties are crucial for its application in pharmaceutical formulations .

Applications

L-I-OddU has significant scientific uses primarily in virology and pharmacology:

  • Antiviral Research: Its primary application is in developing treatments for EBV and potentially other herpesviruses.
  • Therapeutic Development: Ongoing research aims to explore its efficacy in treating related viral infections and understanding its broader implications in antiviral therapy .
Introduction to L-I-OddU and Epstein-Barr Virus (EBV)

EBV Pathogenesis and Clinical Significance in Human Diseases

EBV pathogenesis hinges on its biphasic lifecycle—lytic replication and latent persistence—and its sophisticated manipulation of host cell biology. Primary infection typically occurs through salivary transmission, with the virus initially infecting oral epithelial cells and B cells in Waldeyer's ring via specific glycoprotein interactions (gp350/220 binding CD21 on B cells; gHgL/gB mediating epithelial entry) [2] [10]. Following primary infection, which may be asymptomatic or manifest as infectious mononucleosis, EBV establishes lifelong latency primarily within resting memory B cells (Latency 0), where viral gene expression is essentially silenced [1] [6] [7].

Table 1: EBV Latency Programs and Associated Diseases

Latency ProgramViral Genes ExpressedInfected Cell TypeAssociated Diseases
Latency IIIEBNAs (1,2,3A,3B,3C,LP), LMP1, LMP2A/2B, EBERs, miRNAsNaïve B cells, ImmunoblastsPTLD, AIDS-associated lymphoma, Primary CNS lymphoma (HIV+)
Latency IIEBNA1, LMP1, LMP2A/2B, EBERs, miRNAsGerminal Center B cellsHodgkin lymphoma, Nasopharyngeal Carcinoma (NPC), NK/T-cell lymphoma, Gastric Cancer*
Latency IEBNA1, EBERs, miRNAsMemory B cells, Burkitt cellsBurkitt lymphoma (endemic/sporadic), EBV+ Gastric Cancer*
Latency 0None (episome maintenance only)Resting memory B cellsNo direct malignancy association

Note: EBV+ Gastric Cancer primarily exhibits Latency I but may express some Latency II-associated genes [1] [7] [8].

The oncogenic potential of EBV stems from the expression of specific latent genes during deviations from Latency 0. Latency III, expressing the full complement of latent genes (6 EBNAs, 3 LMPs, EBERs, miRNAs), drives B-cell proliferation and is pivotal in immunocompromised settings like PTLD [1] [7]. Latency II (EBNA1, LMP1, LMP2) is characteristic of NPC, Hodgkin lymphoma, and NK/T-cell lymphomas, where LMP1 mimics CD40 signaling, promoting cell survival, proliferation, and invasion [1] [8]. Latency I (only EBNA1) is found in Burkitt lymphoma and many gastric carcinomas. EBNA1 is essential for viral episome maintenance and replication during cell division but also contributes to genomic instability and oxidative stress [1] [8]. Furthermore, sporadic lytic reactivation, driven by immediate-early transactivators BZLF1 and BRLF1, not only facilitates viral spread but also contributes to tumorigenesis through the release of paracrine factors and microenvironment modulation [1] [7]. The geographical clustering of certain EBV-associated malignancies (e.g., NPC in Southern China, Southeast Asia; endemic Burkitt lymphoma in Africa) underscores the interplay between viral genetics, host factors, and environmental co-factors [8].

Current Limitations in EBV-Targeted Antiviral Therapies

Despite EBV's significant disease burden, the current therapeutic landscape remains inadequate, characterized by repurposed drugs and a stark absence of EBV-specific antivirals approved by regulatory agencies like the FDA or EMA [1] [9]. This therapeutic void stems from several intertwined biological and clinical challenges:

  • Ineffectiveness of Existing Anti-Herpetic Drugs: Nucleoside analogues licensed for other herpesviruses (e.g., acyclovir (ACV) for HSV/VZV, ganciclovir (GCV) for HCMV) demonstrate limited efficacy against EBV-associated diseases. While they can inhibit lytic EBV replication in vitro and reduce oropharyngeal viral shedding during intravenous or high-dose oral administration in infectious mononucleosis, they fail to significantly impact clinical symptoms or duration of illness [1]. This limitation arises because symptoms of infectious mononucleosis primarily result from the vigorous immune response against infected B cells (atypical lymphocytosis), not direct viral cytopathic effects. Crucially, these drugs target the viral DNA polymerase active during lytic replication and have no activity against latent infection, the cornerstone of EBV persistence and oncogenesis [1] [9].
  • Challenges in Clinical Trial Design: Diagnosing infectious mononucleosis early enough for effective antiviral intervention is difficult due to its long incubation period (4-6 weeks) and the subtle onset of symptoms. By the time clinical presentation is clear, the immunopathological cascade is often fully established, diminishing the potential impact of antivirals targeting lytic replication [1]. Furthermore, the heterogeneity and rarity of some EBV-associated malignancies complicate patient recruitment and trial design for evaluating new agents.
  • Lack of Targeted Therapeutics for Latency: The cornerstone of EBV-associated oncogenesis is latent infection. Current lymphoma treatments (chemotherapy, radiotherapy) and approaches for PTLD (reduction of immunosuppression (RI), anti-CD20 monoclonal antibodies like Rituximab) are non-specific. Rituximab depletes B-cells, potentially controlling EBV+ B-cell proliferations like PTLD, but is ineffective for T/NK cell diseases or epithelial cancers, and carries risks of infection and hypogammaglobulinemia. Resistance to Rituximab can also develop [9]. No drugs specifically target the viral proteins (e.g., EBNA1, LMP1, LMP2A) or non-coding RNAs (e.g., EBERs, miRNAs) essential for maintaining latency, promoting cell survival, and enabling immune evasion in malignant cells.
  • Drug Toxicity and Resistance: Long-term use of existing nucleoside analogues like GCV or CDV is hampered by significant toxicities (myelosuppression, nephrotoxicity). Furthermore, prolonged exposure can potentially select for viral mutants with reduced susceptibility, although this is less extensively documented for EBV than for other herpesviruses like CMV [1].

Table 2: Limitations of Current Approaches for EBV-Associated Diseases

Therapeutic ApproachMechanism of ActionKey Limitations for EBVPrimary Use Context
Acyclovir/GanciclovirInhibit viral DNA polymerase (lytic)No effect on latent infection; Minimal impact on IM symptoms/shedding post-therapy; Toxicity limits long-term useExperimentally in lytic-phase conditions
ValganciclovirProdrug of GanciclovirSame limitations as GanciclovirExperimentally
CidofovirInhibit viral DNA polymerase (lytic)Nephrotoxic; No effect on latencyExperimentally in resistant cases
RituximabAnti-CD20 monoclonal antibodyOnly effective for CD20+ B-cell malignancies (e.g., PTLD); Ineffective for T/NK-cell, epithelial cancers; ImmunosuppressiveFirst-line for CD20+ EBV+ B-cell PTLD/LPDs
Reduction of Immunosuppression (RI)Restore host EBV-specific T-cell immunityRisk of transplant rejection; Not applicable to non-transplant settings; Slow responseFirst-line for PTLD in SOT/HCT recipients
ChemotherapyCytotoxic to rapidly dividing cellsNon-specific; Significant systemic toxicity; Does not target viral persistenceAdvanced lymphomas/carcinomas

Rationale for Developing Nucleoside Analogues in Antiviral Research

The persistent challenges in EBV management underscore the imperative for novel, targeted antiviral strategies. Nucleoside and nucleotide analogues represent a cornerstone of antiviral therapy due to their ability to selectively interfere with viral nucleic acid synthesis. Their development rationale is particularly compelling for EBV:

  • Exploiting Viral Enzyme Specificity: Nucleoside analogues are typically prodrugs requiring stepwise phosphorylation to their active triphosphate forms. The initial phosphorylation is often catalyzed by virus-encoded kinases, which exhibit distinct substrate specificity compared to cellular kinases. This provides a fundamental basis for selective antiviral activity. In the context of EBV, the viral thymidine kinase (TK), encoded by the BXLF1 gene and expressed during the lytic phase, is a prime target. EBV-TK phosphorylates nucleoside analogues more efficiently than cellular kinases, leading to preferential accumulation of the active triphosphate form in lytically infected cells [3]. This triphosphate form then acts as a competitive inhibitor/substrate for the viral DNA polymerase (BALF5), causing premature chain termination or mutagenesis during viral DNA replication.
  • Overcoming Limitations of Existing Agents: The failure of first-generation nucleoside analogues (ACV, GCV) against EBV-associated diseases, particularly malignancies dominated by latency, necessitates analogues with distinct properties. Key desirable attributes include:
  • Enhanced Potency: Significantly lower effective concentrations (EC50) against EBV.
  • Improved Selectivity Index (SI): Higher ratio of cytotoxic concentration (CC50) to EC50, indicating a wider therapeutic window.
  • Activation by Latency-Associated Enzymes (Theoretical Goal): While current clinical candidates rely on lytic-phase kinases, a major research aim is identifying analogues activated by kinases expressed during latency (e.g., cellular kinases upregulated in EBV-transformed cells), potentially targeting the reservoir of persistent infection.
  • Activity against Resistant Strains: Novel structures may overcome mutations conferring resistance to existing drugs.
  • Success of L-Nucleoside Analogues: The discovery and clinical success of L-nucleoside analogues like lamivudine (3TC) for Hepatitis B virus (HBV) and emtricitabine (FTC) for HIV demonstrated the potential antiviral efficacy of the unnatural L-enantiomeric form of nucleosides. These analogues often exhibit favorable pharmacokinetic profiles, reduced toxicity, and distinct resistance patterns compared to their D-counterparts. This success spurred exploration of L-nucleosides against other viruses, including EBV [4].
  • L-I-OddU: A Potent and Selective Anti-EBV L-Nucleoside: Among the investigated L-nucleoside analogues, β-L-5-Iododioxolane uracil (L-I-OddU) emerged as a highly promising candidate specifically for EBV. Its discovery and profile directly address the rationale above:
  • Exceptional Potency: L-I-OddU exhibits remarkable in vitro activity against EBV replication in producer cell lines (H1 cells), with an EC50 of 0.03 μM – over 1,000-fold lower than acyclovir (EC50 ~50 μM) and significantly lower than other experimental compounds like D-FMAU or ganciclovir [3] [4].
  • High Selectivity: Its cytotoxicity CC50 is >1,000 μM in human cells, yielding a selectivity index (SI) exceeding 33,000, indicating an extremely wide therapeutic window [3].
  • EBV-TK Dependent Activation: Mechanistic studies proved L-I-OddU's anti-EBV activity is strictly dependent on phosphorylation by EBV-encoded thymidine kinase. The Km of L-I-OddU for EBV-TK (5.5 μM) is similar to thymidine, and its relative Vmax is seven times higher. Crucially, its phosphorylation and antiviral effect in lytically infected cells are completely inhibited by the specific EBV-TK inhibitor 5'-ethynylthymidine (5'-Et-dThd) [3]. This reliance ensures selective activation primarily in EBV-infected cells undergoing lytic replication.
  • Mechanism of Action: Once phosphorylated to the monophosphate (L-I-OddUMP) by EBV-TK and subsequently to the active triphosphate (L-I-OddUTP) by cellular kinases, L-I-OddUTP inhibits EBV DNA replication and suppresses viral protein synthesis [3].
  • Specificity for Herpesviruses: L-I-OddU shows potent activity specific to EBV, weak activity against Kaposi's sarcoma-associated herpesvirus (KSHV/HHV-8), and minimal or no activity against HIV, HSV-1, HSV-2, CMV, HBV, or VZV [3] [4]. This narrow spectrum is advantageous, potentially reducing disruption to the microbiome or risk of resistance in unrelated viruses.

Table 3: Comparison of Key Anti-EBV Nucleoside Analogues

CompoundStructure TypeReported EC50 (μM) vs EBVPrimary Activation KinaseKey AdvantageKey Limitation
L-I-OddUL-dioxolane uracil0.03EBV Thymidine Kinase (TK)Exceptional potency & selectivity (SI>33,000)Limited activity outside EBV/HHV-8; Lytic-phase focus
L-FMAU (Clevudine)L-fluorinated pyrimidine~0.1-0.5*EBV TK (likely)Potent anti-EBV/anti-HBV; Clinical HBV experienceLimited development for EBV; Potential myopathy
Acyclovir (ACV)Acyclic guanosine~50EBV TK (poorly)Established safety; Reduces sheddingVery weak anti-EBV activity; No latency effect
Ganciclovir (GCV)Acyclic guanosine~2-10EBV TK / UL97 homolog?More potent than ACV; Used in high-risk settingsSignificant myelosuppression; No latency effect
Brivudin (BVDU)D-thymidine analogueLow μM range (in vitro)EBV TK (good substrate)High potency vs VZV/HSV-1; Good EBV TK substrateNot approved for EBV; Potential toxicity
ValomaciclovirProdrug of maribavir?UnknownUnknown (potentially TK)Broad anti-herpes activity in trialsDevelopment halted/slowed; Limited EBV-specific data

Note: Values for L-FMAU can vary based on assay system. Data synthesized from [1] [3] [4].

The development of L-I-OddU exemplifies the targeted approach to nucleoside analogue design: leveraging the unique biochemistry of the virus (EBV-TK) to achieve unprecedented potency and selectivity against a pathogen with significant oncogenic potential. While its current action is lytic-phase specific, its profile makes it a compelling candidate for evaluating clinical impact in settings involving lytic replication (e.g., symptomatic IM, oral hairy leukoplakia, potentially reducing viral load in pre-malignant conditions) and potentially as part of strategies combining lytic induction with antiviral therapy in malignancies. Its discovery paved the way for further exploration of modified L-nucleoside structures for herpesviral infections.

Properties

Product Name

L-I-OddU

IUPAC Name

1-[(2S,4S)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]-5-iodopyrimidine-2,4-dione

Molecular Formula

C8H9IN2O5

Molecular Weight

340.07 g/mol

InChI

InChI=1S/C8H9IN2O5/c9-4-1-11(8(14)10-7(4)13)5-3-15-6(2-12)16-5/h1,5-6,12H,2-3H2,(H,10,13,14)/t5-,6-/m0/s1

InChI Key

GFRQBEMRUYIKAQ-WDSKDSINSA-N

Synonyms

5-iododioxolane uracil
beta-L-5-iododioxolane uracil
L-I-OddU

Canonical SMILES

C1C(OC(O1)CO)N2C=C(C(=O)NC2=O)I

Isomeric SMILES

C1[C@H](O[C@H](O1)CO)N2C=C(C(=O)NC2=O)I

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.